
Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a thiazolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide is not fully understood. However, it has been reported to exert its anti-inflammatory and antioxidant effects through the inhibition of nuclear factor-kappa B (NF-kB) and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide in lab experiments include its high purity and yield, as well as its potential applications in various scientific research fields. However, its limitations include its cost and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For the study of Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide include further studies to fully understand its mechanism of action and potential applications in various scientific research fields. It may also be studied for its potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases. Additionally, further studies may be conducted to optimize its synthesis method and improve its yield and purity.
Métodos De Síntesis
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide has been achieved using various methods. One such method involves the reaction of 2-methoxyphenol with ethyl 2-oxo-3-(thiazolidin-3-yl)propanoate in the presence of a base, followed by oxidation of the resulting product using hydrogen peroxide. Another method involves the reaction of 2-methoxyphenol with ethyl 2-(bromomethyl)-3-oxo-4-thiazolidinecarboxylate in the presence of a base, followed by oxidation using sodium periodate. Both methods have been reported to yield high purity and yield of the desired product.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its potential applications in cancer therapy, as it has been reported to induce apoptosis in cancer cells.
Propiedades
Número CAS |
161364-66-5 |
|---|---|
Nombre del producto |
Ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate 1-oxide |
Fórmula molecular |
C16H21NO6S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO6S/c1-3-22-16(19)10-14(18)17-8-9-24(20)15(17)11-23-13-7-5-4-6-12(13)21-2/h4-7,15H,3,8-11H2,1-2H3 |
Clave InChI |
YYTYBZRYRDEXJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)N1CCS(=O)C1COC2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)CC(=O)N1CCS(=O)C1COC2=CC=CC=C2OC |
Sinónimos |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



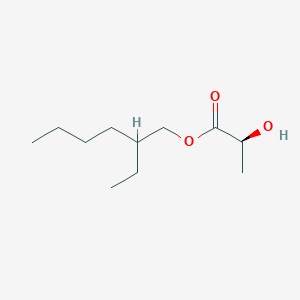
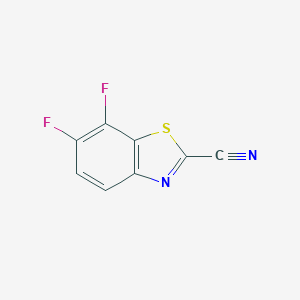


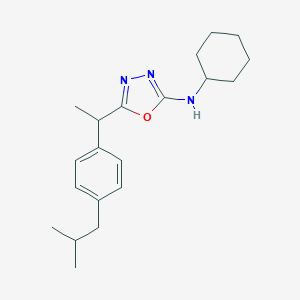
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
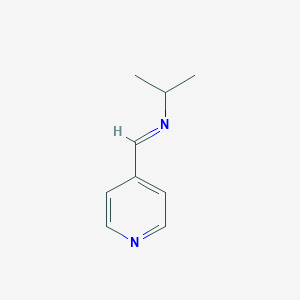

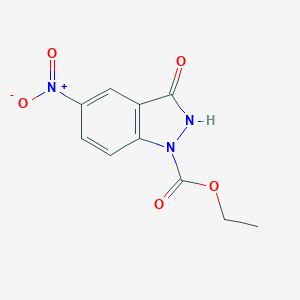
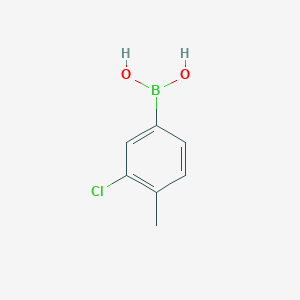
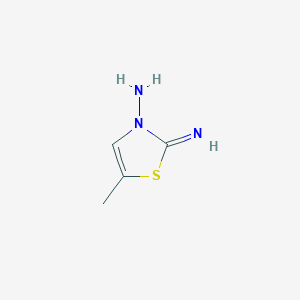

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
